

Leriglitazone as a selective peroxisome proliferator-activated receptor gamma (PPAR γ) agonist

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Compound of Interest

Compound Name: *Leriglitazone-d4*

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Leriglitazone: A Selective PPAR γ Agonist for Neurological Disorders

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Leriglitazone (MIN-102) is a novel, orally bioavailable, and selective peroxisome proliferator-activated receptor gamma (PPAR γ) agonist with the ability to penetrate the blood-brain barrier. [1][2][3] Developed by Minoryx Therapeutics, it is a metabolite of pioglitazone and is under investigation for the treatment of X-linked adrenoleukodystrophy (X-ALD) and other neurodegenerative diseases. [1][4] This technical guide provides a comprehensive overview of leriglitazone, focusing on its mechanism of action, preclinical and clinical data, and the experimental protocols used for its characterization.

Mechanism of Action: Selective PPAR γ Agonism

Leriglitazone's primary mechanism of action is the selective activation of PPAR γ , a ligand-activated transcription factor belonging to the nuclear receptor superfamily. [4][5] Upon activation, PPAR γ forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes,

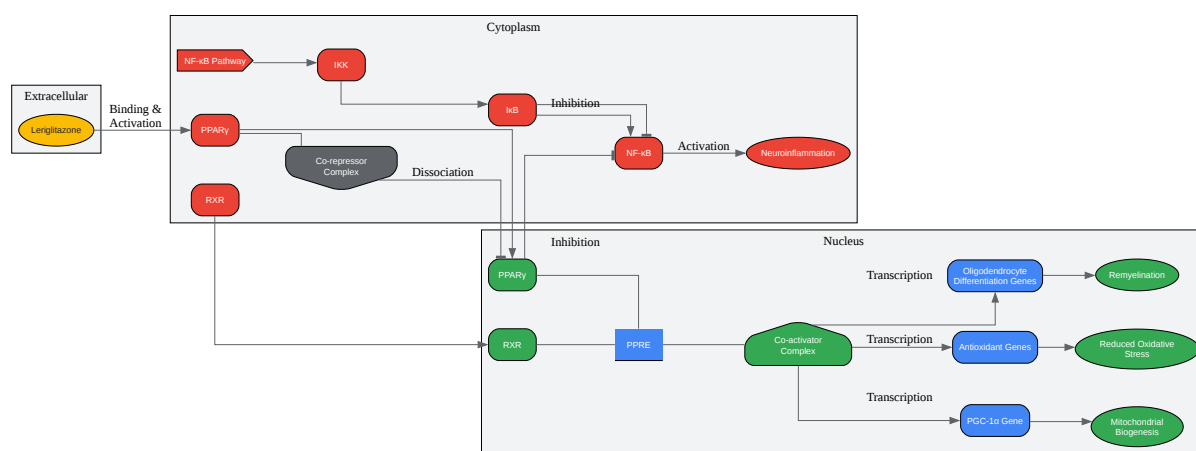
modulating their transcription.^[6] This interaction leads to a cascade of downstream effects that address the key pathological features of neurodegenerative diseases like X-ALD.

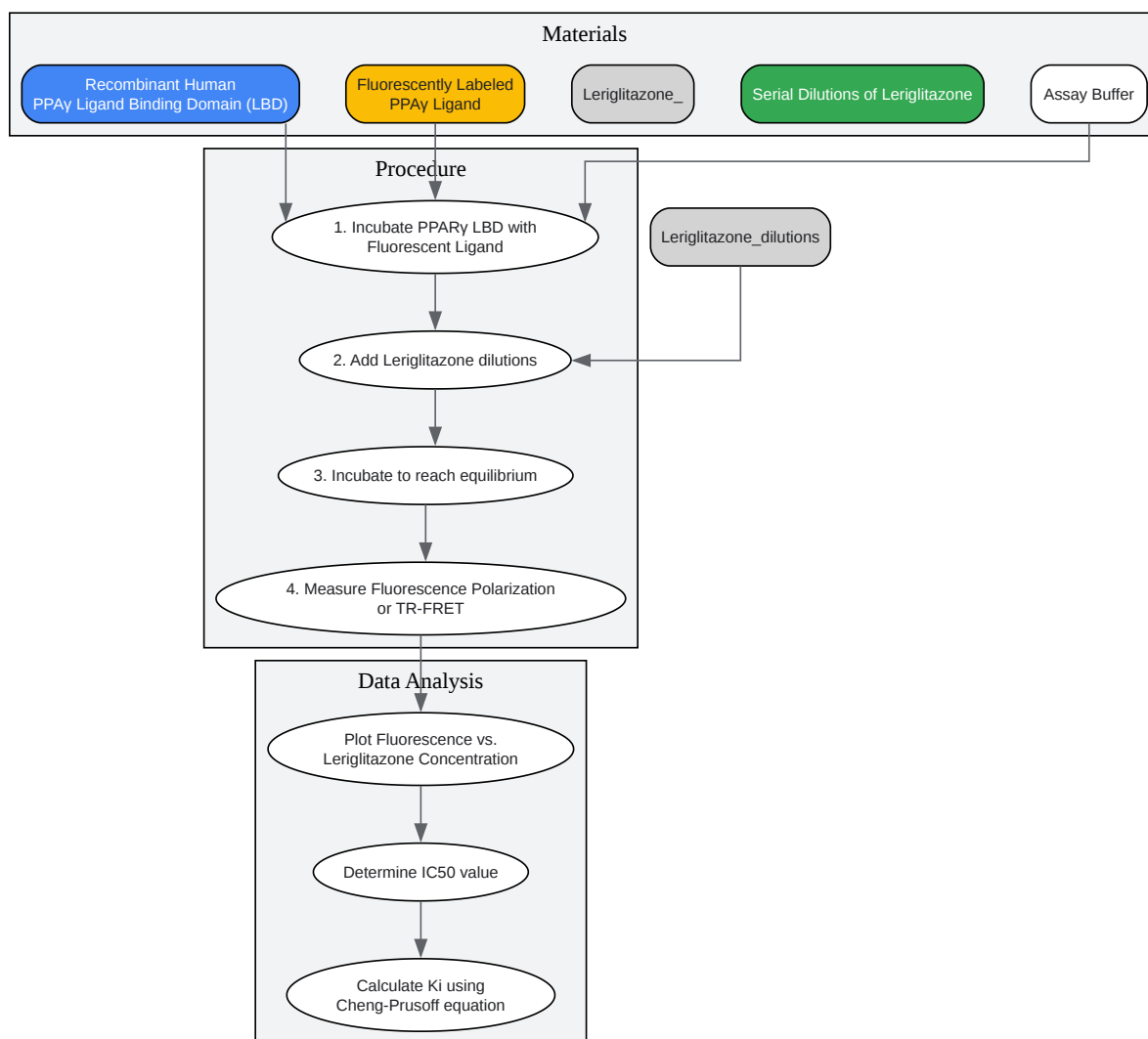
The key mechanistic effects of leriglitazone include:

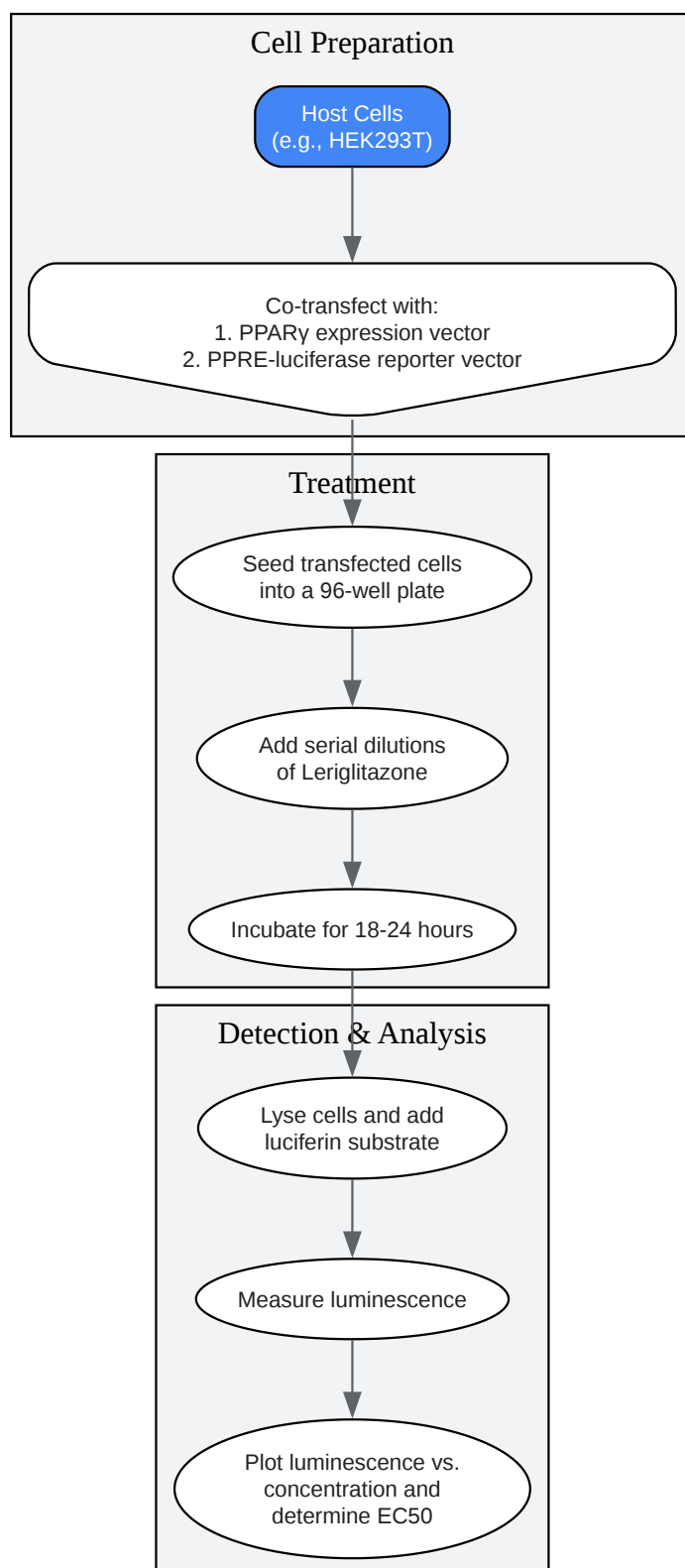
- **Mitochondrial Biogenesis and Function:** Leriglitazone activates the PPAR γ coactivator 1- α (PGC-1 α), a master regulator of mitochondrial biogenesis.^[1] This leads to an increase in the number and function of mitochondria, restoring cellular energy balance.^[1]
- **Reduction of Oxidative Stress:** By enhancing mitochondrial function and upregulating antioxidant enzymes, leriglitazone helps to mitigate the oxidative stress that contributes to neuronal damage.^[7]
- **Anti-inflammatory Effects:** Leriglitazone exerts potent anti-inflammatory effects by inhibiting the pro-inflammatory NF- κ B signaling pathway.^[1] This leads to a reduction in microglial activation and the production of pro-inflammatory cytokines.^[1]
- **Promotion of Myelination:** Leriglitazone has been shown to promote the differentiation of oligodendrocytes, the cells responsible for producing myelin, and to increase myelin debris clearance, thereby supporting remyelination.^{[1][4]}

Signaling Pathway of Leriglitazone

The signaling cascade initiated by leriglitazone binding to PPAR γ is multifaceted. The following diagram illustrates the core pathway.







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